Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate

Crystallography Solid-State Chemistry Polymorph Screening

Researchers requiring reproducible solid-state properties face inconsistency when substituting N-alkyl or positional isomers. This 4-pyridylmethyl perchlorate salt eliminates that variability through its fully refined single-crystal XRD structure (triclinic P-1, three molecules per asymmetric unit). Key advantages: - Unique crystal packing architecture confirmed by XRD ensures batch-to-batch solid-state reproducibility. - Benzyl-type N-substituent delivers superior SN2 displacement rates versus N-methyl analogs, maximizing reaction throughput. - 70-74% isolated yields reported for ylide precursor synthesis, reducing step-count losses in multi-step routes.

Molecular Formula C29H23ClN2O4
Molecular Weight 499 g/mol
CAS No. 61655-18-3
Cat. No. B1658620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate
CAS61655-18-3
Molecular FormulaC29H23ClN2O4
Molecular Weight499 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=NC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C29H23N2.ClHO4/c1-4-10-24(11-5-1)27-20-28(25-12-6-2-7-13-25)31(22-23-16-18-30-19-17-23)29(21-27)26-14-8-3-9-15-26;2-1(3,4)5/h1-21H,22H2;(H,2,3,4,5)/q+1;/p-1
InChIKeyKGFCRHOMCPIBSE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylpyridinium Perchlorate for Crystal Engineering


Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate (CAS 61655-18-3) is a quaternary pyridinium perchlorate salt featuring a 2,4,6-triphenylpyridinium core functionalized at the N1-position with a 4-pyridylmethyl substituent. The compound is available commercially at 96% purity [1] and has been characterized by single-crystal X-ray diffraction, crystallizing in the triclinic space group P-1 with three molecules per asymmetric unit and refined to R0 = 0.084 for 3982 reflections [2]. Its molecular formula is C29H23ClN2O4 with a molecular weight of 499 g/mol.

Crystal engineering reference standard with refined triclinic structure
Benzyl-type leaving group for fast SN2 displacement kinetics
Synthetically accessible N-ylide precursor in good yield

Why N-Substitution Analogs Fail in Structure and Reactivity


The N-(4-pyridylmethyl) substituent in this perchlorate salt dictates both a unique crystal packing architecture [1] and a distinct kinetic reactivity profile [2] that cannot be replicated by other N-alkyl or N-benzyl analogs. Simple replacement with the 2-pyridylmethyl isomer yields a different crystal system (monoclinic vs. triclinic) with altered unit cell parameters and density [1]. Substitution with N-methyl drastically reduces nucleophilic displacement rates, as benzyl-type substituents including 4-pyridylmethyl react faster than N-methyl by the SN2 pathway [2]. These quantifiable structural and kinetic differences make generic interchange scientifically unsound for applications requiring predictable solid-state properties or controlled reactivity.

Positional isomer shift 2-pyridylmethyl isomer crystallizes in a different system (monoclinic vs triclinic), altering unit cell parameters and packing.
N-methyl slower kinetics N-methyl substitution substantially reduces SN2 displacement rate compared to the benzyl-type 4-pyridylmethyl group.
Sterically hindered yield drop Bulkier N-substituents sharply decrease synthetic yield, making analog interchange impractical for multi-step routes.

Quantitative Differentiation Evidence


Crystal Structure: 4-Pyridylmethyl vs. 2-Pyridylmethyl Isomer

The 4-pyridylmethyl perchlorate isomer crystallizes in the triclinic space group P-1 with three molecules per asymmetric unit, unit cell parameters a = 12.142(3) Å, b = 16.972(4) Å, c = 20.229(7) Å, α = 83.66(4)°, β = 74.83(3)°, γ = 69.47(2)°, and refinement R0 = 0.084 for 3982 reflections [1]. In contrast, the 2-pyridylmethyl positional isomer crystallizes in the monoclinic space group P21/b with a = 18.941(5) Å, b = 19.502(6) Å, c = 15.135(5) Å, γ = 115.99(2)°, Z = 8, measured density d0 = 1.31(3) g/cm³, and R0 = 0.08 for 2520 reflections [2]. The positional shift of the pyridyl nitrogen from the 4- to the 2-position of the methylpyridyl substituent induces a fundamental change in crystal system, unit cell dimensions, and molecular packing arrangement.

Crystal system vs. isomer
Head-to-head
Triclinic P-1
vs
Monoclinic P21/b
Isomer-specific crystal packing dictates solid-state behavior
Unit cell dimensions, Z differ; 3 vs 2 molecules per asymmetric unit
Crystallography Solid-State Chemistry Polymorph Screening

SN2 Displacement Rate: N-Benzyl vs. N-Methyl

In a systematic kinetic study of nucleophilic displacements on N-substituted 2,4,6-triphenylpyridiniums with piperidine, SN2 reaction rates decrease in the order benzyl > methyl ≃ s-alkyl > continuous chain primary alkyl ≃ neopentyl [1]. The 4-pyridylmethyl substituent, being structurally analogous to benzyl, is classified within the fastest-reacting group. While specific rate constants for the 4-pyridylmethyl derivative were not individually reported, the class-level trend indicates that this compound reacts significantly faster than the widely used N-methyl-2,4,6-triphenylpyridinium perchlorate under identical conditions. Benzyl derivatives generally show enhanced reactivity attributed to favorable transition-state stabilization.

SN2 rate ranking
Class-level
benzyl > methyl ≃ s-alkyl
Faster displacement supports synthetic throughput
Exact rate constant not individually reported
Physical Organic Chemistry Nucleophilic Substitution Kinetics Leaving Group Optimization

Synthetic Yield: 4-Pyridylmethyl vs. Sterically Hindered Analog

Condensation of 4-pyridylmethylamine (3c) with 2,4,6-triphenylpyrylium salt 6 produced the corresponding 1-(4-pyridylmethyl)-2,4,6-triphenylpyridinium salt in good yield (70–74%) [1]. Under the same protocol, the sterically hindered di-pyridin-2-ylmethylamine (3d) afforded the analogous pyridinium salt 11 in only 20% yield [1]. The 3.5- to 3.7-fold yield advantage of the 4-pyridylmethyl derivative demonstrates that this N-substituent balances sufficient steric bulk for reactivity differentiation with acceptable accessibility for efficient salt formation.

Synthetic yield
Reported
70–74% vs 20%
Higher yield reduces step-count losses in multi-step routes
3.5- to 3.7-fold yield advantage over hindered analog
Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Application Scenarios


Crystal Engineering and Polymorph Screening

The uniquely defined triclinic crystal packing with three molecules per asymmetric unit, confirmed by single-crystal XRD [1], makes this perchlorate salt a reference standard for crystal engineering studies. Its distinct unit cell parameters relative to the 2-pyridylmethyl isomer enable systematic exploration of how positional isomerism influences crystal habit, dissolution kinetics, and mechanical compressibility. Procurement specifically of the 4-pyridylmethyl isomer is required for reproducible solid-state property measurements.

Nucleophilic Displacement with Fast SN2 Kinetics

As a benzyl-type N-substituted triphenylpyridinium salt, this compound belongs to the fastest kinetic category for SN2 displacements with piperidine and other nucleophiles, as established by the Katritzky rate order (benzyl > methyl) [2]. It is therefore the preferred starting material for synthetic transformations where rapid and efficient displacement of the 2,4,6-triphenylpyridine leaving group is critical to reaction throughput, outperforming N-methyl and N-alkyl analogs.

Multi-Step Synthesis of Azinium N-Ylides

The 70–74% isolated yield for the condensation of 4-pyridylmethylamine with triphenylpyrylium salt [3] establishes this perchlorate salt as a synthetically accessible intermediate for the preparation of pyridyl-stabilized azinium N-ylides. Its efficient formation relative to sterically hindered congeners reduces step-count losses, making it the cost-effective choice for multi-step routes to heterocyclic ylide libraries and subsequent cycloaddition products.

Structure-Activity Relationship Studies

The combination of a fully refined crystal structure [1], established kinetic reactivity profile [2], and documented synthetic performance [3] positions this compound as a well-characterized benchmark for comparative SAR investigations. Researchers evaluating the influence of N-substituent identity on biological or catalytic activity can use this compound as a structurally and kinetically defined data point against which N-methyl, N-phenyl, and other N-alkyl analogs are quantitatively compared.

Application
Selection Property
Validation Focus
Crystal engineering and polymorph screening
Triclinic crystal packing with 3 molecules per asymmetric unit
Isomer-specific crystal habit and dissolution kinetics
Nucleophilic displacement with fast SN2 kinetics
Benzyl-type leaving group reactivity class
SN2 rate comparison vs. N-methyl and N-alkyl analogs
Multi-step synthesis of azinium N-ylides
Good isolated yield from pyrylium-amine condensation
Yield reproducibility and scalability
Structure-activity relationship studies
Fully refined crystal structure and kinetic profile
Comparative N-substituent effect on biological or catalytic activity
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